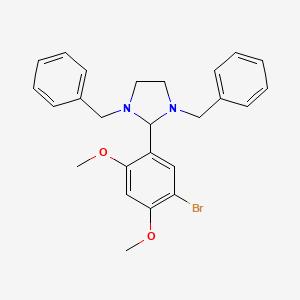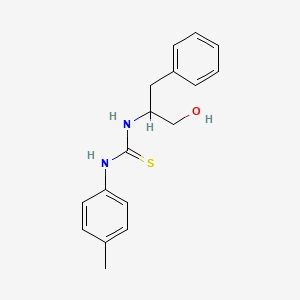![molecular formula C13H15N3O3S B2953148 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340737-22-5](/img/structure/B2953148.png)
2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide” is a sulfonamide derivative. Sulfonamides are a class of synthetic antimicrobial drugs that are pharmacologically used as broad-spectrum treatments for human and animal bacterial infections .
Molecular Structure Analysis
The molecular formula of “2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide” is C13H15N3O3S, and its molecular weight is 293.34. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene and pyridine, and an ethoxyphenylamino group attached to the pyridine ring .Aplicaciones Científicas De Investigación
Chemical Sensors
The derivatives of 2-amino-pyridine, such as 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide, have been studied for their applicability as fluorescent molecular sensors . These compounds can be used to monitor photopolymerization processes, which is crucial in the development of new materials and coatings. Their high sensitivity makes them suitable for detecting changes in the environment or in reaction mixtures.
Biomedicine
In biomedicine, pyridine derivatives are known for their bioactivity. Schiff bases of pyridine derivatives, which could potentially be formed from 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide, exhibit a range of bioactivities including antibacterial, antiviral, and anticancer properties . These compounds can serve as pharmacophores in drug design, contributing to the development of new therapeutic agents.
Pharmacology
The pharmacological applications of pyridine derivatives are vast. They are often used in drug design due to their structural similarity to naturally occurring bioactive compounds . 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide could be utilized in synthesizing new compounds with potential as medications or in studying drug-protein interactions.
Chemical Engineering
In chemical engineering, pyridine derivatives are valuable for their reactivity and ability to form complex compounds. They can be used as intermediates in the synthesis of more complex molecules or materials . This versatility makes them essential in the development of new chemical processes and products.
Environmental Science
Pyridine derivatives can play a role in environmental science by acting as indicators or reagents in the detection of environmental pollutants . Their reactivity with various substances makes them useful in developing assays and tests for monitoring environmental health and safety.
Analytical Chemistry
In analytical chemistry, compounds like 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide are used as standards or reagents in various analytical techniques . They can help in the quantification and identification of substances within complex mixtures, aiding in research and quality control.
Materials Science
Materials science can benefit from the properties of pyridine derivatives in the creation of new materials with specific characteristics. These compounds can be incorporated into polymers or other materials to impart desired properties such as conductivity or reactivity .
Sensor Technology
The sensitivity of pyridine derivatives to light and other stimuli makes them suitable for use in sensor technology. They can be part of systems designed to detect changes in physical, chemical, or biological conditions, which is crucial for monitoring and diagnostics.
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-ethoxyanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-11-7-5-10(6-8-11)16-13-12(20(14,17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMKJJOWYKKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[5-(diethylsulfamoyl)-2-(ethylamino)phenyl]pyridine-2-carboxamide](/img/structure/B2953067.png)




![1-butyl-5-(2,5-dimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2953073.png)
![3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2953075.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone](/img/structure/B2953078.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953080.png)
![3-[(4-Phenylbenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2953081.png)

![2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2953085.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide](/img/structure/B2953087.png)